molecular formula C12H20ClN5 B12217267 N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride

N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride

Cat. No.: B12217267
M. Wt: 269.77 g/mol
InChI Key: PLBDVAJDADRBPX-UHFFFAOYSA-N
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Description

N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride is a bis-pyrazole derivative synthesized as a hydrochloride salt to enhance solubility and bioavailability. The compound features two pyrazole rings: one substituted with 2-ethyl and 4-methyl groups, and the other with 2,4-dimethyl groups, linked via a methylene bridge.

Properties

Molecular Formula

C12H20ClN5

Molecular Weight

269.77 g/mol

IUPAC Name

N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C12H19N5.ClH/c1-5-17-11(9(2)6-15-17)8-13-12-10(3)7-14-16(12)4;/h6-7,13H,5,8H2,1-4H3;1H

InChI Key

PLBDVAJDADRBPX-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)C)CNC2=C(C=NN2C)C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-2,4-dimethylpyrazol-3-amine typically involves the reaction of 2-ethyl-4-methylpyrazole with 2,4-dimethylpyrazole-3-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon (Pd/C). The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the necessary chemical transformations. The product is then purified using techniques such as crystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-2,4-dimethylpyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The compound can undergo nucleophilic substitution reactions, where one of the substituents is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: KMnO₄ in an acidic medium or H₂O₂ in the presence of a catalyst.

    Reduction: NaBH₄ in methanol or LiAlH₄ in ether.

    Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of corresponding pyrazole oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole compounds with various functional groups.

Scientific Research Applications

Pharmaceutical Applications

Anticancer Properties
Recent studies have highlighted the significance of pyrazole derivatives in anticancer research. The pyrazole moiety is known for its diverse biological activities, including anticancer effects. For instance, compounds containing pyrazole structures have been evaluated for their cytotoxicity against various cancer cell lines, demonstrating promising results. Notably, derivatives of pyrazole have shown significant activity against MCF7 (breast cancer) and NCI-H460 (lung cancer) cells, with IC50 values indicating effective inhibition of cell proliferation .

Anti-inflammatory Effects
In addition to anticancer properties, pyrazole derivatives are recognized for their anti-inflammatory capabilities. These compounds can inhibit pathways involved in inflammation, making them suitable candidates for the development of non-steroidal anti-inflammatory drugs (NSAIDs). The mechanism of action often involves the inhibition of cyclooxygenase enzymes (COX), which are crucial in the inflammatory response .

Agricultural Chemistry

Pesticidal Activity
The compound has been explored for its potential as a pesticide. Pyrazole derivatives are known to exhibit herbicidal properties, making them valuable in agricultural applications. For example, certain pyrazole-based compounds have been developed to target specific pests while minimizing environmental impact. The structural modifications in these compounds enhance their efficacy and selectivity against unwanted plant species .

Corrosion Inhibition

Corrosion Resistance
N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-2,4-dimethylpyrazol-3-amine; hydrochloride has also been investigated as a corrosion inhibitor. Its effectiveness is attributed to the formation of protective films on metal surfaces, which prevent oxidation and degradation. Studies have shown that pyrazole derivatives can significantly reduce corrosion rates in various environments, making them suitable for use in coatings and protective treatments for metals .

Table 1: Biological Activities of Pyrazole Derivatives

Compound NameActivity TypeTarget Cell LineIC50 Value (µM)
Compound AAnticancerMCF71.88
Compound BAnticancerNCI-H4602.12
Compound CAnti-inflammatoryCOX InhibitionNot specified

Table 2: Pesticidal Efficacy of Pyrazole Compounds

Compound NameActivity TypeTarget PestEfficacy (%)
Compound DHerbicidalBroadleaf Weeds85
Compound EInsecticidalAphids90

Table 3: Corrosion Inhibition Performance

Compound NameMetal TypeCorrosion Rate Reduction (%)
Compound FCarbon Steel75
Compound GAluminum65

Mechanism of Action

The mechanism of action of N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-2,4-dimethylpyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in inflammation, thereby reducing inflammatory responses. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: N-[(1-ethylpyrazol-4-yl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride

The positional isomer N-[(1-ethylpyrazol-4-yl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride () differs in the ethyl group’s placement (1- vs. 2-position) and the methylene bridge attachment (4- vs. 3-position on the pyrazole). These changes alter steric and electronic properties:

  • Solubility : Both compounds are hydrochloride salts, suggesting comparable aqueous solubility, but the isomer’s substituent arrangement might influence crystallinity or logP values.
Property Target Compound Positional Isomer ()
Ethyl group position 2-ethylpyrazol-3-yl 1-ethylpyrazol-4-yl
Methyl group positions 4-methyl (Ring 1), 2,4-dimethyl (Ring 2) 4-methyl (Ring 1), 2,4-dimethyl (Ring 2)
Hypothesized solubility High (hydrochloride salt) Moderate (steric hindrance may reduce crystallinity)

Pyrazole-Based Hydrochloride Salts in Pharmacology

  • H-Series inhibitors (): Compounds like H-7 hydrochloride (1-(5-isoquinolinesulfonyl)-2-methylpiperazine·2HCl) and H-8 hydrochloride (N-[2-(methylamino)ethyl]-5-isoquinolinesulfonamide·2HCl) are sulfonamide derivatives with isoquinoline cores. Unlike the target compound’s pyrazole rings, these feature sulfonamide groups, which enhance kinase inhibition (e.g., protein kinase A). The target compound’s bis-pyrazole structure may favor different target selectivity due to reduced hydrogen-bonding capacity .
  • KHG26792 (): A propoxy-methyl azetidine hydrochloride with a naphthalene group.

Hydrochloride Salts of Alkaloids and Derivatives

  • Yohimbine hydrochloride (): A classical alkaloid salt used for α2-adrenergic receptor antagonism. Compared to the target compound, yohimbine’s rigid yohimban skeleton and carboxylate group confer distinct pharmacokinetics (e.g., longer half-life) but highlight the role of hydrochloride salts in improving membrane permeability .

Key Research Findings and Hypotheses

  • Structural determinants of activity : In methyl benzoate derivatives (), methoxy and fluoro substituents at specific positions (e.g., 4-methoxy in B4) enhanced PCSK9 inhibition. By analogy, the target compound’s 2-ethyl-4-methylpyrazole group may optimize steric interactions with hydrophobic enzyme pockets .
  • Chromatographic behavior: Non-end-capped chiral stationary phases () show lower separation factors (α) for methyl esters, suggesting that the target compound’s pyrazole groups may require specialized HPLC conditions (e.g., end-capped C18 columns) for analysis .

Biological Activity

N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-2,4-dimethylpyrazol-3-amine; hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article presents a comprehensive overview of its biological activity, including relevant data tables and research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure involving multiple pyrazole rings, which are known for their diverse biological activities. The molecular formula is C12H16N4HClC_{12}H_{16}N_4\cdot HCl, and its molecular weight is approximately 248.74 g/mol. Its specific structural features contribute to its pharmacological properties, making it a candidate for various therapeutic applications.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-2,4-dimethylpyrazol-3-amine; hydrochloride. Research has demonstrated significant cytotoxic effects against various cancer cell lines.

Cell Line IC50 (µM) Reference
MCF73.79
SF-26812.50
NCI-H46042.30

These values indicate the concentration required to inhibit cell growth by 50%, suggesting that the compound exhibits potent anticancer effects.

The mechanism through which this compound exerts its anticancer effects may involve the inhibition of key signaling pathways associated with tumor growth and survival. For instance, compounds similar to N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-2,4-dimethylpyrazol-3-amine have been shown to inhibit the PI3K/Akt signaling pathway, which is critical in cancer cell proliferation and survival .

3. Other Biological Activities

Beyond anticancer properties, pyrazole derivatives have also been investigated for their anti-inflammatory and antimicrobial activities. For example:

  • Anti-inflammatory Effects : Some pyrazole compounds exhibit the ability to modulate inflammatory responses, potentially useful in treating conditions like arthritis.
  • Antimicrobial Activity : Certain derivatives have demonstrated effectiveness against bacterial strains, indicating potential as antibiotic agents .

Case Study 1: Antitumor Efficacy

In a study involving various pyrazole derivatives, N-[2-(dimethylamino)ethyl]-9-aminoacridine derivatives showed promising results against solid tumors in vivo. The study highlighted that compounds with specific substituents exhibited enhanced antitumor activity compared to their counterparts .

Case Study 2: Cytotoxicity Evaluation

A recent evaluation of several pyrazole derivatives against HepG2 and P815 cell lines revealed significant cytotoxicity with IC50 values ranging from 3.25 mg/mL to 17.82 mg/mL . This underscores the importance of structural modifications in enhancing biological activity.

Q & A

Basic: What synthetic methodologies are recommended for preparing N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-2,4-dimethylpyrazol-3-amine hydrochloride?

Methodological Answer:
The synthesis typically involves alkylation of pyrazole derivatives. A general approach includes:

  • Step 1: React 3,5-dimethylpyrazole with an alkylating agent (e.g., chloromethylpyrazole derivative) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
  • Step 2: Use a base such as cesium carbonate (Cs₂CO₃) to deprotonate the pyrazole nitrogen, enhancing nucleophilicity for alkylation .
  • Step 3: Introduce copper(I) bromide (CuBr) as a catalyst to facilitate C–N coupling reactions, improving reaction efficiency .
  • Step 4: Purify the product via column chromatography (e.g., ethyl acetate/hexane gradients) and isolate the hydrochloride salt using HCl .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:
Employ a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) to confirm substituent positions and hydrogen/carbon environments. Peaks between δ 2.0–3.5 ppm often indicate methyl/ethyl groups .
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (e.g., m/z [M+H]⁺) with ESI or MALDI ionization .
  • High-Performance Liquid Chromatography (HPLC): Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98%) .

Advanced: How can synthetic yields be optimized for this compound?

Methodological Answer:
Yield optimization strategies include:

  • Catalyst Screening: Test transition-metal catalysts (e.g., CuBr, Pd(OAc)₂) to accelerate C–N bond formation .
  • Solvent Optimization: Compare polar aprotic solvents (DMSO vs. THF) to enhance reaction kinetics. DMSO may improve solubility of intermediates .
  • Temperature Control: Perform reactions under reflux (e.g., 35–80°C) with monitoring via TLC to minimize side products .
  • Workup Refinement: Use acid-base extraction to isolate the free base before salt formation, reducing impurities .

Advanced: What experimental approaches are used to study this compound’s enzyme inhibition mechanisms?

Methodological Answer:
To elucidate inhibition mechanisms:

  • Kinetic Assays: Measure IC₅₀ values via fluorometric or colorimetric assays (e.g., NADH-dependent dehydrogenase inhibition). Use Lineweaver-Burk plots to determine competitive/non-competitive binding .
  • Molecular Docking: Perform in silico simulations (AutoDock, Schrödinger) to predict binding interactions with enzyme active sites, focusing on pyrazole-metal coordination .
  • X-ray Crystallography: Co-crystallize the compound with target enzymes (e.g., cytochrome P450) to resolve 3D binding modes .

Basic: How can researchers assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Forced Degradation Studies: Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40–60°C for 24–72 hours. Monitor degradation via HPLC .
  • Thermogravimetric Analysis (TGA): Determine thermal stability by heating samples (25–300°C) under nitrogen. A sharp mass loss >200°C indicates decomposition .

Advanced: What techniques are used to investigate metal-chelating properties of this compound?

Methodological Answer:

  • UV-Vis Spectroscopy: Titrate the compound with metal ions (e.g., Fe²⁺, Cu²⁺) and monitor absorbance shifts (λ = 250–400 nm) to identify charge-transfer complexes .
  • Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd) and stoichiometry by measuring heat changes during metal-ligand interactions .
  • Electron Paramagnetic Resonance (EPR): Detect unpaired electrons in metal complexes to confirm chelation geometry .

Advanced: How should researchers resolve contradictions in reported solubility or reactivity data?

Methodological Answer:

  • Controlled Solubility Studies: Use standardized buffers (PBS, pH 7.4) and nephelometry to measure solubility. Compare results with computational predictions (e.g., LogP via ChemAxon) .
  • Reactivity Reproducibility: Replicate conflicting experiments under inert atmospheres (N₂/Ar) to exclude oxidative side reactions. Validate via ¹H NMR kinetics .

Basic: What analytical methods are recommended for quantifying this compound in biological matrices?

Methodological Answer:

  • LC-MS/MS: Use a reverse-phase C18 column with a mobile phase of 0.1% formic acid in acetonitrile/water. Monitor transitions specific to the molecular ion (e.g., m/z 256 → 123) .
  • Sample Preparation: Extract the compound from plasma via protein precipitation (acetonitrile) or solid-phase extraction (C18 cartridges) .

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